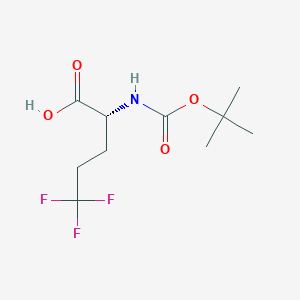
(R)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is a compound that features a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the amino acid precursor. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Types of Reactions:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products:
Deprotection: The major product is the free amino acid after removal of the Boc group.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Applications De Recherche Scientifique
®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: As a probe to study enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. The trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets due to its electron-withdrawing properties .
Comparaison Avec Des Composés Similaires
®-2-Amino-5,5,5-trifluoropentanoic acid: Lacks the Boc protection, making it more reactive but less stable during synthesis.
®-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid: Similar structure but with a different carbon chain length, affecting its reactivity and applications.
Uniqueness: ®-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group, which together provide a balance of stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H16F3NO4 |
|---|---|
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
(2R)-5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m1/s1 |
Clé InChI |
YRXRZBPEGLIKRH-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCC(F)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



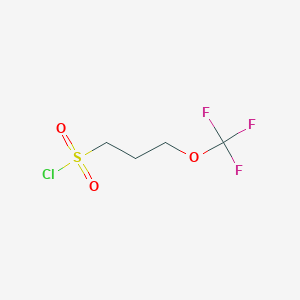
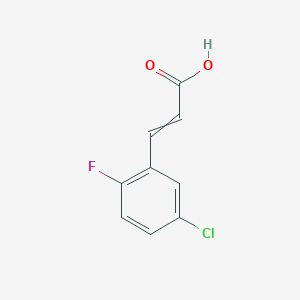
![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)

![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
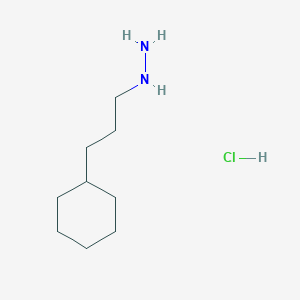
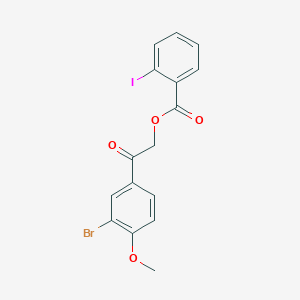
![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)
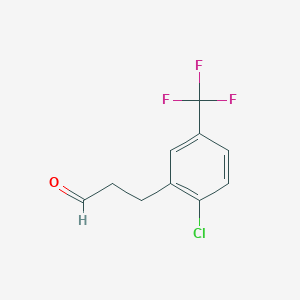
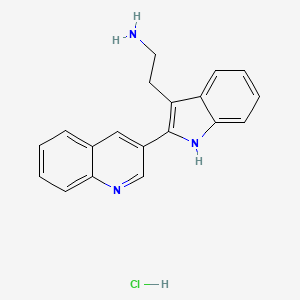
![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)

